2'-Bromo-5'-chloro-3'-fluorophenacyl chloride
Overview
Description
2’-Bromo-5’-chloro-3’-fluorophenacyl chloride is a chemical compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.92 g/mol. This compound is known for its unique properties and has been utilized in various scientific experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-chloro-3’-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivativesSpecific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-5’-chloro-3’-fluorophenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction can produce ketones and alcohols, respectively.
Scientific Research Applications
2’-Bromo-5’-chloro-3’-fluorophenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2’-Bromo-5’-chloro-3’-fluorophenacyl chloride exerts its effects involves its ability to act as an electrophile in various chemical reactions. The presence of multiple halogen atoms enhances its reactivity, allowing it to interact with nucleophiles and form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it encounters .
Comparison with Similar Compounds
5’-Bromo-2’-chloro-3’-fluorophenacyl chloride: This compound has a similar structure but with different positioning of the halogen atoms.
5-Bromo-2-chloro-3-fluoropyridine: Another related compound with a pyridine ring instead of a phenacyl group.
Uniqueness: 2’-Bromo-5’-chloro-3’-fluorophenacyl chloride is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
1-(2-bromo-5-chloro-3-fluorophenyl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-8-5(7(13)3-10)1-4(11)2-6(8)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAZZRVRNDMFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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